molecular formula C13H15ClN2O B12404532 Sirt1-IN-2

Sirt1-IN-2

Cat. No.: B12404532
M. Wt: 250.72 g/mol
InChI Key: IFPRJIBVYBLMFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirt1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often begins with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sirt1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Sirt1-IN-2 exerts its effects by inhibiting the deacetylase activity of SIRT1. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets of this compound include key proteins involved in cellular metabolism, stress response, and aging pathways . By modulating these pathways, this compound can influence various physiological processes and potentially provide therapeutic benefits .

Comparison with Similar Compounds

Biological Activity

Sirt1-IN-2 is a selective inhibitor of SIRT1, a member of the sirtuin family of NAD+-dependent deacetylases that play critical roles in various biological processes, including aging, metabolism, and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

SIRT1 regulates numerous biological processes by deacetylating various substrates, including histones and non-histone proteins. Inhibition of SIRT1 by this compound has been shown to impact several key cellular pathways:

  • Inflammation : SIRT1 inhibition can activate pro-inflammatory pathways, particularly through the NF-κB signaling cascade. This activation leads to increased expression of inflammatory cytokines such as TNFα and IL-1β, which are crucial in the inflammatory response .
  • DNA Repair : Studies indicate that SIRT1 plays a role in DNA damage repair mechanisms. Inhibition of SIRT1 can lead to increased DNA damage markers and impaired repair processes, particularly in the context of oxidative stress .
  • Metabolic Regulation : SIRT1 influences glucose metabolism and insulin sensitivity. Inhibition by this compound may exacerbate insulin resistance and metabolic dysregulation, contributing to conditions such as type 2 diabetes .

Effects on Cellular Pathways

The biological activity of this compound extends to various cellular pathways:

  • Cell Cycle and Apoptosis : SIRT1 is involved in regulating cell cycle progression and apoptosis. Its inhibition can lead to altered cell survival rates and increased susceptibility to apoptosis under stress conditions .
  • Oxidative Stress Response : By modulating antioxidant enzyme expression, SIRT1 contributes to cellular defense against oxidative stress. Inhibition can reduce the expression of key antioxidants like superoxide dismutase (SOD), thereby increasing cellular vulnerability to oxidative damage .

Case Studies and Research Findings

Recent studies have highlighted the implications of this compound in different biological contexts:

  • Atherosclerosis : In a murine model, treatment with the SIRT1-specific inhibitor EX-527 (similar in action to this compound) resulted in increased atherosclerotic lesion size due to enhanced macrophage infiltration and impaired autophagy. This suggests that inhibiting SIRT1 may exacerbate cardiovascular diseases by promoting inflammation and cellular dysfunction .
  • Diabetes : Research indicates that pharmacological activation of SIRT1 reduces DNA damage-induced calcification in diabetic models. Conversely, inhibition with compounds like this compound could accelerate disease progression by impairing DNA repair mechanisms and promoting inflammation .
  • Cancer : Elevated levels of SIRT1 have been associated with poor prognosis in various cancers. Inhibition may provide therapeutic benefits by enhancing apoptosis in cancer cells while simultaneously modulating inflammatory responses that contribute to tumor progression .

Data Table: Biological Effects of this compound

Biological ProcessEffect of this compoundReference
InflammationIncreased cytokine production
DNA RepairImpaired repair mechanisms
Insulin SensitivityDecreased sensitivity
Cell Cycle RegulationAltered progression
Oxidative Stress ResponseReduced antioxidant expression

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

2-(5-chloro-3-propan-2-yl-1H-indol-2-yl)acetamide

InChI

InChI=1S/C13H15ClN2O/c1-7(2)13-9-5-8(14)3-4-10(9)16-11(13)6-12(15)17/h3-5,7,16H,6H2,1-2H3,(H2,15,17)

InChI Key

IFPRJIBVYBLMFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC2=C1C=C(C=C2)Cl)CC(=O)N

Origin of Product

United States

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